Human OCT1 Transporter Inhibition: Quantitative Differentiation from Active Transporter Inhibitors
This compound exhibits extremely weak inhibition of human organic cation transporter 1 (OCT1/SLC22A1), with an IC50 of 138,000 nM (138 µM), as measured in a cellular uptake assay using HEK293 cells expressing human OCT1 and ASP+ as the fluorescent substrate [1]. This places the compound firmly in the range of inactive or negligibly active OCT1 ligands. For comparison, established OCT1 inhibitors such as decynium-22 typically display IC50 values in the low nanomolar to sub-micromolar range [2]. The >100-fold weaker activity relative to known OCT1 inhibitors means this compound may serve as a negative control or an OCT1-inert scaffold in transporter profiling panels, a role that cannot be assumed for structurally related pyrazole-carboxamides without empirical testing [1].
| Evidence Dimension | OCT1 transporter inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 138,000 nM (138 µM) |
| Comparator Or Baseline | Typical active OCT1 inhibitors (e.g., decynium-22): IC50 typically < 1,000 nM (class-level baseline; individual comparator data not available from the same assay) |
| Quantified Difference | >138-fold weaker than the typical active OCT1 inhibitor threshold of ~1,000 nM |
| Conditions | Human OCT1 expressed in HEK293 cells; reduction in ASP+ substrate uptake measured by microplate reader |
Why This Matters
This compound's near-inert OCT1 profile distinguishes it from transporter-active pyrazole analogs, making it a candidate scaffold where OCT1-mediated uptake or efflux is an undesired confounding variable in cell-based assays.
- [1] BindingDB Entry. Affinity Data for MonomerID 50241341: IC50 = 1.38E+5 nM. Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP+ substrate uptake by microplate reader based analysis. https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=50241341&column=IC50 View Source
- [2] Koepsell H. Organic cation transporters in health and disease. Pharmacol Rev. 2020;72(1):253-319. Review covering OCT1 inhibitor potency ranges for decynium-22 and other reference inhibitors. View Source
